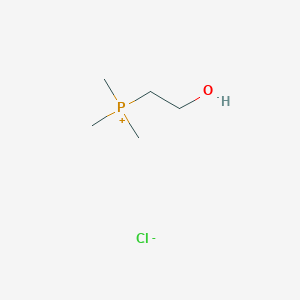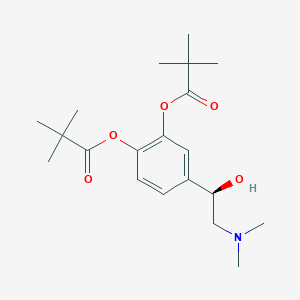![molecular formula C26H58ClNO3Si B1195673 Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride CAS No. 27668-52-6](/img/structure/B1195673.png)
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
Übersicht
Beschreibung
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, also known as DTSACl, is an organosilane that can be used as a silica precursor . It forms an oil-soluble solution that can act as an emulsion stabilizer .
Synthesis Analysis
DTSACl is often used to generate antimicrobial materials via hydrolytic condensation . It has been used in the preparation of antimicrobial sealants with silane-modified polyether (SMPE) as a matrix . The introduction of DTSACl can significantly accelerate the curing rate of sealants .Molecular Structure Analysis
The linear formula of DTSACl is [(CH3O)3Si(CH2)3N(CH3)2(CH2)17CH3]Cl . Its molecular weight is 496.28 .Chemical Reactions Analysis
DTSACl has been used in the cooperative structure direction of hierarchical ZSM-5 zeolite with short-range ordered mesoporosity and hierarchical ZSM-5 zeolite nanorods .Physical And Chemical Properties Analysis
DTSACl has a density of 0.89 g/mL at 20 °C . It is a liquid with a concentration of 42 wt. % in methanol .Wissenschaftliche Forschungsanwendungen
- DMOAP-functionalized silica nanoparticles find use in textile industries. These nanoparticles can be incorporated into thermochromic dyes, enhancing their properties. The resulting textiles exhibit color changes based on temperature variations .
- DMOAP is employed as a quaternary ammonium group for modifying nanocellulose/graphene oxide-based membranes. These modified membranes serve as stable solid-state electrolytes in zinc-air batteries. The compound’s properties contribute to improved battery performance and stability .
- Researchers explore DMOAP’s self-assembly behavior and its potential applications in contact printing. Understanding its interactions with surfaces and other materials is crucial for developing innovative printing techniques .
- DMOAP acts as a silica precursor, contributing to the functionalization of silica surfaces. Researchers investigate its role in enhancing surface properties, such as hydrophobicity and adhesion, for various applications .
- Due to its oil-soluble nature, DMOAP stabilizes emulsions. Researchers study its effectiveness in preventing phase separation and improving the stability of emulsified systems .
- DMOAP’s unique structure makes it valuable for surface modification, nanocomposite synthesis, and materials engineering. Its applications extend to areas like coatings, adhesives, and functional materials .
Textile Industries:
Solid-State Electrolytes for Zinc-Air Batteries:
Self-Assembly and Contact Printing:
Surface Modification and Silica Precursor:
Emulsion Stabilization:
Materials Science and Nanotechnology:
Wirkmechanismus
Target of Action
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, also known as DMOAP, is a type of organosilane that acts as a cationic surface-active agent . Its primary targets are the surfaces it comes into contact with, including various materials and biological membranes .
Mode of Action
DMOAP interacts with its targets by forming an oil-soluble solution that can act as an emulsion stabilizer . This interaction results in changes to the surface properties of the material or biological membrane, such as increased hydrophobicity and stability .
Result of Action
The molecular and cellular effects of DMOAP’s action primarily involve changes to the properties and behaviors of surfaces and interfaces. For example, in the context of emulsion stabilization, DMOAP can prevent the coalescence of oil droplets, thereby maintaining the stability and integrity of the emulsion .
Action Environment
The action, efficacy, and stability of DMOAP can be influenced by various environmental factors. For instance, its ability to form an oil-soluble solution and act as an emulsion stabilizer may be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, DMOAP is sensitive to moisture and should be stored in a cool, dry place away from oxidizing agents .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6;/h7-26H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMFXQNYPNYGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H58ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035542 | |
| Record name | N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl) octadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow to off-white liquid; [Reference #1] | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
15 °C | |
| Record name | 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
Color/Form |
Pale yellow to off white light brown liquid | |
CAS RN |
27668-52-6 | |
| Record name | Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27668-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethoxysilyl)propyldimethyloctadecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027668526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl) octadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ36O85WQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DMOAP?
A1: The molecular formula of DMOAP is C26H58ClNO3Si, and its molecular weight is 496.3 g/mol.
Q2: Is there any spectroscopic data available for DMOAP?
A2: While specific spectroscopic data isn't provided in the papers, researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR) [, , ], X-ray photoelectron spectroscopy (XPS) [], and ellipsometry [, ] to characterize DMOAP films and confirm successful surface modifications.
Q3: What is the stability of DMOAP under biological conditions?
A3: DMOAP layers exhibit instability under biological conditions. Research indicates that while DMOAP layers adsorbed onto titania substrates are less stable than octadecylphosphonic acid (ODPA) layers, they degrade significantly under biological testing conditions. []
Q4: Does heat treatment affect DMOAP layers?
A4: Yes, heat treatment significantly impacts the stability of DMOAP layers, often leading to degradation. []
Q5: How does DMOAP interact with different substrates?
A5: DMOAP interacts differently with various substrates. For example, DMOAP forms smoother films on indium tin oxide (ITO) coated glass substrates compared to bare glass substrates. [] The drying temperature during the DMOAP deposition also plays a significant role in its molecular organization on ITO substrates. []
Q6: Can DMOAP be used with liquid crystals?
A6: Yes, DMOAP is frequently used in liquid crystal (LC) applications. It functions as an alignment layer by inducing homeotropic alignment of LC molecules on surfaces. [, , , , , , , , , , , , , , , , , , ]
Q7: How is DMOAP used in biosensing applications?
A7: DMOAP is widely employed in liquid crystal (LC)-based biosensors. The hydrophobic alkyl chains of DMOAP promote homeotropic alignment of LC molecules, leading to a dark optical appearance under polarized light. This alignment is disrupted upon the binding of target analytes to the modified surface, resulting in a detectable optical signal change. [, , , , , , , , , , , , , , , , ]
Q8: What types of biomolecules can be detected using DMOAP-modified surfaces?
A8: DMOAP-modified surfaces have been successfully employed for detecting various biomolecules, including proteins like bovine serum albumin (BSA) [, , , ], cortisol [], and cancer biomarkers like CA125 [, ], as well as small molecules like amoxicillin [] and sulfadimethoxine [].
Q9: How can the sensitivity of DMOAP-based biosensors be enhanced?
A9: Several strategies can enhance the sensitivity of DMOAP-based biosensors. These include using LCs with larger birefringence [, ], optimizing the thickness of the LC film [], and modifying the DMOAP layer with UV irradiation to enhance biomolecule binding affinity. []
Q10: Can DMOAP-based biosensors be used for quantitative analysis?
A10: Yes, quantitative analysis is achievable with DMOAP-based biosensors. The extent of the optical signal change, such as the length of a bright LC image in a capillary, can be correlated to the analyte concentration. []
Q11: Are there any other applications of DMOAP beyond biosensing?
A11: Yes, DMOAP finds applications in various fields beyond biosensing. These include:
- Surface Modification: DMOAP is used to modify the surface properties of materials, particularly for enhancing hydrophobicity. [, , , ]
- Solar Cells: DMOAP acts as a dopant for electron transport layers in perovskite solar cells, improving their efficiency and stability by preventing undesirable reactions and ensuring uniform film coverage. []
- Nanoparticle Synthesis: DMOAP serves as a structure-directing agent in the synthesis of hierarchical ZSM-12 nanolayers, impacting their morphology and pore structure. []
Q12: How does DMOAP influence the performance of perovskite solar cells?
A12: DMOAP, when used as a dopant for PC61BM in perovskite solar cells, can significantly enhance device performance. It facilitates moisture cross-linking, leading to uniform film coverage of PC61BM on perovskite layers, thus improving the device's stability. []
Q13: What are the limitations of DMOAP?
A13: Despite its versatile applications, DMOAP has limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)



